molecular formula C15H14O2 B1612630 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 955929-56-3

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1612630
CAS No.: 955929-56-3
M. Wt: 226.27 g/mol
InChI Key: GYAKPFZFMPRKKS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is systematically named according to IUPAC rules as 3-(2,6-dimethylphenyl)benzoic acid . This nomenclature reflects the biphenyl backbone, where one benzene ring (designated as the parent structure) bears a carboxylic acid group at position 3, while the adjacent ring contains methyl substituents at the 2' and 6' positions.

The CAS Registry Number for this compound is 955929-56-3 , a unique identifier that distinguishes it from structural isomers and related derivatives. The CAS number is consistent across major chemical databases, including PubChem, ChemicalBook, and commercial suppliers.

Molecular Formula : $$ \text{C}{15}\text{H}{14}\text{O}_{2} $$
Molecular Weight : 226.27 g/mol

Structural Isomerism and Substitution Pattern Significance

The compound’s structure features a biphenyl system with distinct substitution patterns:

  • First benzene ring : Carboxylic acid group at position 3.
  • Second benzene ring : Methyl groups at positions 2' and 6' (ortho to each other).

Key Isomeric Considerations:

  • Positional Isomerism :

    • Variations in the carboxylic acid’s position (e.g., 4-carboxy instead of 3-carboxy) yield isomers such as 2',6'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 364070-34-8).
    • Methyl group positions on the biphenyl system (e.g., 3',5'-dimethyl vs. 2',6'-dimethyl) also create structural isomers.
  • Atropisomerism :
    The ortho-methyl groups introduce steric hindrance, potentially restricting rotation about the biphenyl single bond. However, the energy barrier for interconversion is likely below the threshold for stable atropisomerism (16–19 kcal/mol), making isolation of distinct conformers challenging under standard conditions.

Substitution Pattern Significance:

  • Electron-Donating Effects : Methyl groups enhance electron density on the biphenyl system, influencing reactivity in electrophilic substitution reactions.
  • Steric Effects : Ortho-methyl groups limit planar conformations, affecting crystallization behavior and solubility.

Comparative Analysis of Synonyms Across Chemical Databases

The compound is referenced under multiple synonyms in chemical literature and databases. Key variations include:

Source Synonym Identifier
PubChem 3-(2,6-Dimethylphenyl)benzoic acid CID 17852404
ChemicalBook 2',6'-Dimethylbiphenyl-3-carboxylic acid CB92637964
EvitaChem This compound EVT-418806
CymitQuimica [1,1'-Biphenyl]-3-carboxylic acid, 2',6'-dimethyl- MFCD11895286
Sigma-Aldrich 2',6'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid AMBH99C033BF (isomer)

Notable Observations:

  • Nomenclature Flexibility : Some databases prioritize the biphenyl framework (e.g., "biphenyl-3-carboxylic acid"), while others emphasize the substituted benzene moiety (e.g., "3-(2,6-dimethylphenyl)benzoic acid").
  • Identifier Consistency : The MDL Number MFCD11895286 is universally associated with this compound, aiding cross-referencing.
  • Isomer Clarification : Databases explicitly distinguish positional isomers, such as the 4-carboxy derivative, to avoid ambiguity.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAKPFZFMPRKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591285
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955929-56-3
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling as a Core Strategy for Biphenyl Formation

A predominant method for constructing biphenyl frameworks, including substituted biphenyl carboxylic acids, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed coupling between aryl halides and aryl boronic acids enables the formation of the biphenyl bond with high selectivity and functional group tolerance.

  • Typical Reaction Setup:

    • Reactants: 2-bromo-6-methylphenyl derivatives and 3-carboxyphenylboronic acid.
    • Catalysts: Palladium complexes such as Pd(dba)₂ or Pd(OAc)₂ with phosphine ligands (e.g., triphenylphosphine).
    • Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃).
    • Solvents: Refluxing dioxane, methanol, or acetonitrile.
    • Temperature: Typically around 100–110 °C.
  • Outcome: Formation of 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid or its protected derivatives with good yields and purity.

This method is widely reported for biphenyl derivatives and is adaptable for introducing methyl groups at the 2' and 6' positions by using appropriately substituted aryl halides.

Catalytic Hydrogenation and Debenzylation

When benzyl protecting groups are used, catalytic hydrogenation under Pd/C catalysis is a standard method to remove these groups, simultaneously reducing nitro groups to amines if present.

  • Conditions:
    • Hydrogen atmosphere, room temperature to mild heating.
    • Pd/C as catalyst.
    • Solvents like ethanol or methanol.

This step is crucial for obtaining the final free acid with desired substituents intact and is reported to improve overall yield and reduce reaction steps compared to older methods.

Summary of Preparation Route (Example)

Step Reaction Type Reactants/Conditions Product Yield & Notes
1 Nucleophilic substitution 2-nitro-6-bromophenol + benzyl halide, Na₂CO₃, MeCN 2-benzyloxy-1-bromo-3-nitrobenzene High yield, improved purity with acetonitrile
2 Suzuki coupling Above intermediate + 3-carboxyphenylboronic acid, Pd catalyst, K₃PO₄, dioxane reflux 3'-nitro-2'-benzyloxy-[1,1'-biphenyl]-3-carboxylic acid Efficient cross-coupling, good yield
3 Catalytic hydrogenation Pd/C, H₂ atmosphere 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (final product) Debenzylation and nitro reduction, doubled yield vs older methods

This sequence is adaptable to introduce methyl groups at the 2' and 6' positions by using 2-bromo-6-methylphenyl derivatives in the Suzuki coupling step.

Research Findings and Industrial Relevance

  • The described preparation methods have been optimized to use inexpensive, readily available reagents with low toxicity.
  • Reaction steps are minimized, and yields are reported to be more than twice those of prior art methods, significantly reducing production costs.
  • The methods are suitable for scale-up and industrial application due to their efficiency and cost-effectiveness.
  • Use of palladium catalysts and phosphine ligands remains standard, but ongoing research explores ligand-free or heterogeneous catalysis for greener processes.

Chemical Reactions Analysis

2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, biphenyl derivatives with antimicrobial properties may inhibit bacterial cell wall synthesis or disrupt membrane integrity . The exact pathways involved can vary based on the specific structure and functional groups present on the biphenyl scaffold.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on biphenyl carboxylic acids critically affect their physical and chemical properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties & Applications
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid 2',6'-dimethyl, 3-COOH C₁₅H₁₄O₂ 226.27 High steric hindrance; potential use in drug design
2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid (3-Phenylsalicylic acid) 2-hydroxy, 3-COOH C₁₃H₁₀O₃ 214.22 Hydrogen bonding via -OH; antioxidant activity (IC₅₀ = 3 μM in ABTS assay)
Diflunisal 2',4'-difluoro, 4-hydroxy, 3-COOH C₁₃H₈F₂O₃ 250.20 Enhanced metabolic stability due to -F; NSAID applications
4'-Bromo-[1,1'-biphenyl]-3-carboxylic acid 4'-Br, 3-COOH C₁₃H₉BrO₂ 277.12 Bromine increases steric bulk; used in Suzuki couplings
2'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid 2'-NHCH₃, 3-COOH C₁₄H₁₃NO₂ 227.26 Basic amino group enables amide formation; drug intermediate

Key Observations:

  • Solubility : Polar substituents (e.g., -OH in 3-phenylsalicylic acid) enhance water solubility, whereas the target compound’s methyl groups increase lipophilicity, favoring organic solvents .
  • Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) lower the pKa of the carboxylic acid, while electron-donating methyl groups may slightly increase it compared to unsubstituted biphenyl carboxylic acids .

Biological Activity

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a compound within the biphenyl family, has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenols and carboxylic acids, which undergo Friedel-Crafts acylation or similar methodologies to yield the target compound. Various methods have been explored to optimize yield and purity, including the use of catalysts and specific reaction conditions.

Antimicrobial Properties

Research indicates that derivatives of biphenyl carboxylic acids exhibit significant antimicrobial activities. For instance, studies have shown that certain biphenyl derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundAntibacterial Activity (Zone of Inhibition)
This compoundModerate against Staphylococcus aureus
Other derivativesHigh against Escherichia coli

These findings suggest that structural modifications can enhance the antibacterial efficacy of biphenyl derivatives.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have indicated that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with Cell Membranes : The lipophilic nature of biphenyl compounds allows them to integrate into bacterial membranes, disrupting integrity and function.

Study 1: Antimicrobial Efficacy

A study conducted by Obaiah et al. demonstrated that various synthesized biphenyl derivatives exhibited varying degrees of antimicrobial activity. The study utilized a well-diffusion method on Mueller-Hinton agar to assess the efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 2' and 6' positions significantly influenced antibacterial potency.

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, biphenyl carboxylic acids were evaluated for their ability to inhibit COX-2 enzyme activity in vitro. Results showed a dose-dependent inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What catalytic systems optimize the Suzuki-Miyaura cross-coupling for synthesizing dimethyl-substituted biphenyl carboxylic acids?

The Suzuki-Miyaura reaction is a cornerstone for biphenyl synthesis. For dimethyl-substituted derivatives like 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid, palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with arylboronic acids and halides are critical. Base selection (e.g., K₂CO₃ or Na₂CO₃) and solvent systems (toluene/water mixtures) influence yield and regioselectivity. Continuous flow reactors can enhance efficiency by improving mixing and reducing side reactions .

Q. How can recrystallization and chromatography be optimized for purifying dimethyl-substituted biphenyl carboxylic acids?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) effectively removes unreacted precursors. For complex impurities, column chromatography with silica gel and gradients of ethyl acetate/hexane achieves >95% purity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is recommended for analytical validation .

Q. Which spectroscopic techniques are most reliable for characterizing steric effects in dimethyl-substituted biphenyls?

  • ¹H NMR : Methyl groups at the 2' and 6' positions cause upfield shifts (δ 2.2–2.5 ppm) and splitting patterns due to restricted rotation.
  • X-ray crystallography : Resolves steric hindrance between methyl groups and the carboxylic acid moiety.
  • HPLC-MS : Confirms molecular weight and detects trace byproducts. Refer to coupling reactions in for analogous validation methods .

Advanced Research Questions

Q. How do steric and electronic effects influence electrophilic substitution reactions in this compound?

Steric hindrance from the 2',6'-dimethyl groups directs electrophiles (e.g., nitronium ion) to the less hindered 4-position of the biphenyl ring. Electron-withdrawing carboxylic acid groups deactivate the ring, favoring meta-substitution. Computational studies (DFT) using Gaussian software can map electron density and predict reactivity .

Q. What computational strategies predict the pharmacokinetic properties of dimethyl-substituted biphenyl derivatives?

  • ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp model logP, solubility, and CYP450 interactions.
  • Molecular docking : AutoDock Vina or Glide simulates binding to biological targets (e.g., enzymes or receptors).
  • Joback method : Estimates boiling points and solubility based on group contributions, as applied in .

Q. How can biphenyl-carboxylic acid derivatives be tailored for selective protein binding in drug discovery?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogens or methoxy groups) to enhance affinity. demonstrates sulfonamide derivatives with nanomolar binding to targets.
  • ILOE (Inter-Ligand Nuclear Overhauser Effects) : NMR-based screening identifies cooperative binding motifs.
  • Crystallography : Resolve binding modes of dimethyl-substituted analogs to guide rational design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

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